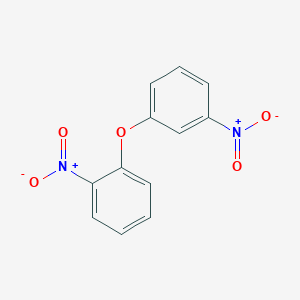
1-Nitro-2-(3-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitro-substituted aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Nitro-2-(3-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with nitric acid in the presence of sulfuric acid, followed by the reaction with 3-nitrochlorobenzene. The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
1-Nitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents include sodium methoxide or potassium carbonate in polar aprotic solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-amino-2-(3-aminophenoxy)benzene, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Nitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Nitro-2-(3-nitrophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions .
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the derivative used .
Comparaison Avec Des Composés Similaires
1-Nitro-2-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds, such as:
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring. It is less complex but widely used in industrial applications.
2,4-Dinitrophenol: Contains two nitro groups at different positions on the benzene ring. It is known for its use as a pesticide and in biochemical research.
1,3-Dinitrobenzene: Another compound with two nitro groups, but positioned differently on the benzene ring.
Propriétés
Numéro CAS |
2914-74-1 |
|---|---|
Formule moléculaire |
C12H8N2O5 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
1-nitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H |
Clé InChI |
AWQDMBLZVJNEHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



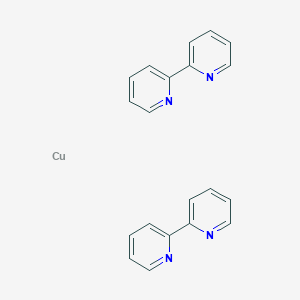
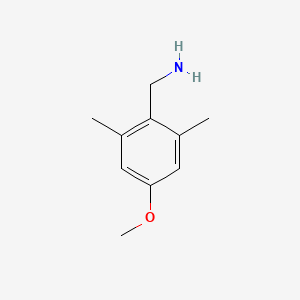
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
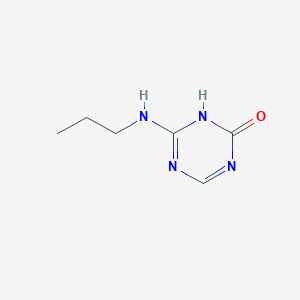

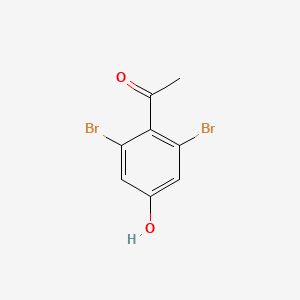
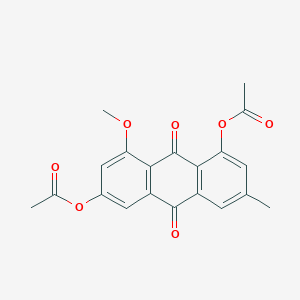
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

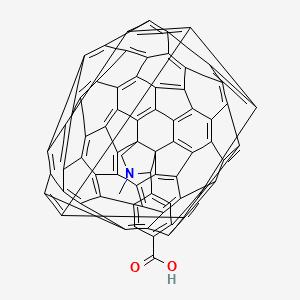
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
